molecular formula C10H12FNO2 B12052056 Methyl 3-amino-3-(3-fluorophenyl)propanoate

Methyl 3-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B12052056
M. Wt: 197.21 g/mol
InChI Key: NZGXGJORNZGEJV-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-fluorophenyl)propanoate typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-aminostyrene, which undergoes a Michael addition with methyl acrylate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-3-(3-fluorophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(3-fluorophenyl)propanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl 3-amino-3-(3-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3

InChI Key

NZGXGJORNZGEJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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